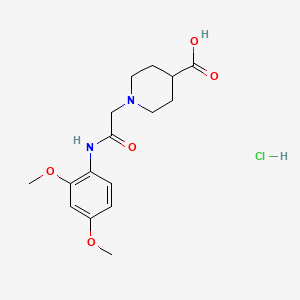![molecular formula C15H10Cl2FNO3S B2489602 N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide CAS No. 867136-37-6](/img/structure/B2489602.png)
N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of aromatic ketones with aldehydes, further processing with hydroxylamine hydrochloride, and subsequent reactions to yield the desired sulfonamide derivatives. Such processes highlight the complexity and precision required in synthesizing sulfonamide-based compounds with specific functional groups (Dighe, Mahajan, Maste, & Bhat, 2012).
Molecular Structure Analysis
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including nucleophilic substitution and condensation with different electrophiles. These reactions are essential for modifying the chemical structure and properties of the sulfonamide derivatives for specific applications. The reactivity nature and the reactivity descriptors such as Local reactivity descriptor, Natural bond orbital, Frontier molecular orbital (FMOs) analysis provide insight into the compound's chemical behavior and potential reactivity (A. FazilathBasha, F. Khan, S. Muthu, & M. Raja, 2021).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical application in various scientific fields. The solubility in different solvents, thermal stability, and glass-transition temperatures are determined through spectroscopic and thermal analysis methods, providing essential data for material science and engineering applications (S. Ghodke, A. Tamboli, A. Diwate, Mahesh B. Gurame, V. Ubale, R. Bhorkade, & N. Maldar, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, functional group transformations, and interaction with biological targets, are fundamental for the development of novel compounds for therapeutic and industrial applications. Studies on the inhibitory nature of sulfonamide derivatives against specific proteins and their potential biological activities highlight the importance of understanding the chemical properties for designing new molecules with desired functions (Ramazan Ulus, I. Yeşildağ, Muhammet Tanc, M. Bülbül, M. Kaya, & C. Supuran, 2013).
科学的研究の応用
Antipathogenic Activity and Antibiofilm Properties
Studies on similar sulfonamide derivatives have shown promising results in antimicrobial and antibiofilm activities. For instance, a number of acylthioureas with sulfonamide groups have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities. This suggests potential applications of sulfonamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Solvatochromism and Fluorescent Properties for Bio-imaging
Solvatochromism, the ability of a molecule to change color in response to solvent polarity, has been observed in fluorescent diarylethene derivatives. These properties are crucial for applications in super-resolution fluorescence imaging, enabling the study of microscopic polarity in biological cells and materials. Such compounds exhibit turn-on fluorescence emission upon irradiation, changing colors in different solvents, which can be linked to their potential use in live cell imaging (Morimoto et al., 2018).
Cytotoxic Activity for Cancer Research
The cytotoxic activities of novel sulfonamide derivatives have been explored, with certain compounds showing potent effects against breast and colon cancer cell lines. This highlights the potential of sulfonamide derivatives in the development of cancer therapies, offering a new avenue for the synthesis of anticancer agents (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Material Science and Polymer Applications
In material science, sulfonated poly(phenylene) derivatives have been synthesized for use in proton exchange membranes, demonstrating high thermal stability and promising proton conductivity. Such materials are vital for fuel cell technologies, indicating the broader applicability of sulfonamide derivatives in energy and environmental sciences (Ghassemi, Ndip, & McGrath, 2004).
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other sulfonamide compounds, it may interact with its targets through the formation of hydrogen bonds or ionic interactions .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its biological targets and mode of action .
特性
IUPAC Name |
N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO3S/c16-13(17)15(19-14(20)10-4-2-1-3-5-10)23(21,22)12-8-6-11(18)7-9-12/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTPYARLXAZUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)
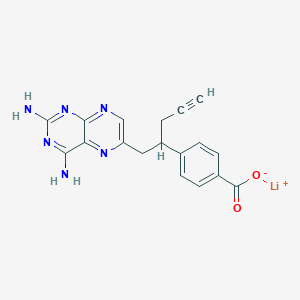
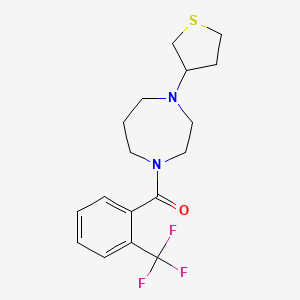

![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)
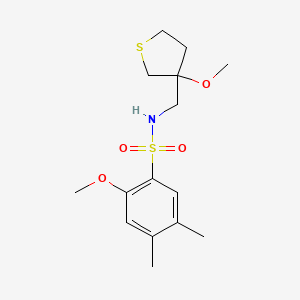
![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)
![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)
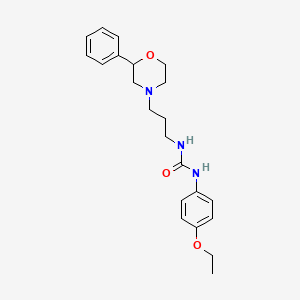
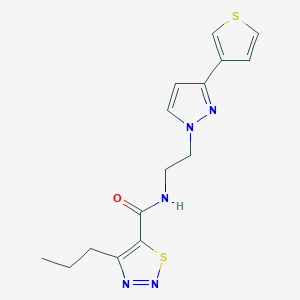
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)
![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)
